Ethyl 2-bromo-3-oxopropanoate

Description

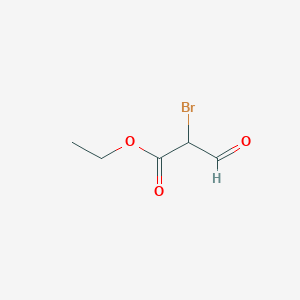

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHROQLFHCGENOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516409 | |

| Record name | Ethyl 2-bromo-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33142-22-2 | |

| Record name | Ethyl 2-bromo-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 2 Bromo 3 Oxopropanoate

Direct Halogenation Routes

Direct halogenation of the α-position of β-keto esters is a common and effective strategy for the synthesis of compounds like ethyl 2-bromo-3-oxopropanoate. This reactivity is attributed to the acidic nature of the α-proton, which is flanked by two electron-withdrawing carbonyl groups, facilitating enolate formation and subsequent reaction with an electrophilic bromine source.

Bromination of Ethyl Acetoacetate (B1235776) using Molecular Bromine

The direct bromination of ethyl acetoacetate using molecular bromine (Br₂) is a traditional method for producing this compound. acs.org The reaction proceeds via the enol or enolate form of the β-keto ester, which attacks the electrophilic bromine. The velocity of this bromination is independent of the bromine concentration, indicating that the rate-determining step is the enolization of the ester. acs.org

However, a significant challenge with this method is the potential for di-bromination, as the initial product, this compound, can undergo further reaction with bromine. acs.org Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-brominated product.

Utilizing N-Bromosuccinimide (NBS) in Selective Halogenation

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination and offers a milder alternative to molecular bromine. asianpubs.orgnih.govorganic-chemistry.org It is particularly effective for the α-monobromination of 1,3-dicarbonyl compounds. asianpubs.org The use of NBS can be catalyzed by various substances to enhance its efficiency and selectivity.

For instance, the combination of NBS with p-toluenesulfonic acid (p-TsOH) in dichloromethane (B109758) has been shown to be a facile and efficient method for the α-monobromination of β-keto esters, providing high yields in a short reaction time. asianpubs.org In a comparative study, p-TsOH proved to be a superior catalyst to others like triethylamine, ammonium (B1175870) acetate (B1210297), and magnesium perchlorate (B79767) for the bromination of ethyl acetoacetate with NBS. asianpubs.org Another approach involves the use of silica-supported sodium bicarbonate as a catalyst for the reaction of ethyl acetoacetate with NBS in ether, which also demonstrates high selectivity for mono-bromination. tandfonline.com

The key advantage of using NBS is the reduced risk of over-bromination, with no di-brominated products observed when using a slight excess of NBS. asianpubs.org The reaction by-product, succinimide, is also easily recoverable. tandfonline.com

Table 1: Comparison of Catalysts for the α-Bromination of Ethyl Acetoacetate with NBS asianpubs.org

| Catalyst | Time (min) | Yield (%) |

| p-TsOH | 15 | 92 |

| Mg(ClO₄)₂ | 30 | 85 |

| NH₄OAc | 60 | 78 |

| Et₃N | 120 | 55 |

| None | 180 | 30 |

Regioselective Bromination of β-Keto Esters

Achieving high regioselectivity in the bromination of β-keto esters is critical for obtaining the desired product in high purity. Several reagents and methods have been developed to address this challenge. Bromodimethylsulfonium bromide (BDMS) has emerged as an effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. nih.govorganic-chemistry.orgacs.org This method offers excellent yields at mild temperatures (0-5 °C or room temperature) and avoids the need for chromatographic separation. nih.govorganic-chemistry.org A significant advantage of BDMS is that it does not require the addition of a base, Lewis acid, or other catalysts. nih.govacs.org

The reaction of β-keto esters with BDMS in dichloromethane provides the corresponding α-monobrominated products in good yields. acs.org This protocol is applicable to a wide variety of both acyclic and cyclic β-keto esters. nih.govacs.org

Alternative Synthetic Pathways

Beyond direct halogenation, alternative synthetic routes can be employed to produce this compound and its analogs. These pathways often involve the transformation of more complex precursors or draw analogies from similar chlorination reactions.

Transformations from Related Precursors (e.g., Ethyl Benzoylacetate)

Ethyl benzoylacetate, a β-keto ester with a phenyl group, can serve as a precursor for the synthesis of related α-bromo-β-keto esters. chemicalbook.comchemicalbook.comnih.gov For example, ethyl 2-bromo-3-oxo-3-phenylpropanoate can be synthesized from ethyl benzoylacetate. chemicalbook.com This transformation highlights the applicability of bromination strategies to various β-keto esters. The synthesis of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate can be achieved through the bromination of the corresponding ethyl 3-(2-fluorophenyl)-3-oxopropanoate. smolecule.com

Analogy to Chlorination Routes via Phosphorus Pentachloride or Other Reagents

While direct bromination is common, analogous chlorination reactions provide insight into the reactivity of β-keto esters and potential alternative halogenation strategies. The reaction of esters with phosphorus pentachloride (PCl₅) is a known method for producing acyl chlorides and alkyl chlorides. youtube.com For instance, the reaction of ethyl acetate with PCl₅ yields acetyl chloride and ethyl chloride. youtube.com

In the context of β-keto esters, the action of PCl₅ on ethylic diethylacetoacetate results in mono- and di-chloro-substitution products. zenodo.org This suggests that similar phosphorus-based reagents could potentially be adapted for bromination, although this is less commonly reported for the direct synthesis of this compound. Another chlorinating agent, sulfuryl chloride, is used for the preparation of ethyl 2-chloroacetoacetate from ethyl acetoacetate. google.com This reaction is typically carried out at low temperatures to control reactivity and prevent the formation of di-chlorinated byproducts. google.com These chlorination methods provide a conceptual framework for exploring analogous bromination pathways.

Methodological Advancements and Green Chemistry Considerations

The synthesis of this compound, a valuable β-keto ester in organic synthesis, has evolved to address the limitations of classical bromination techniques. These advancements prioritize the use of safer reagents, milder reaction conditions, and innovative process technologies to align with the principles of green chemistry.

A primary focus has been the replacement of hazardous elemental bromine (Br₂) with more manageable and selective brominating agents. N-Bromosuccinimide (NBS) is a widely adopted alternative that offers improved handling and safety. masterorganicchemistry.com More recent developments have introduced reagents like bromodimethylsulfonium bromide (BDMS), which provides a mild and highly regioselective method for the α-monobromination of β-keto esters. nih.govorganic-chemistry.org The BDMS protocol is particularly noteworthy from a green chemistry perspective as it proceeds efficiently at low temperatures (0–5 °C) or room temperature, often without the need for a catalyst or extensive chromatographic purification. nih.govorganic-chemistry.org This minimizes waste and energy consumption.

Another significant area of advancement is the implementation of continuous flow chemistry. mit.edu Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is critical for potentially exothermic bromination reactions. unimi.it This technology enhances safety by minimizing the volume of hazardous reagents present at any given time and allows for the safe in-situ generation and immediate consumption of unstable intermediates. nih.govnih.gov The small footprint and high throughput of flow systems also make them suitable for industrial-scale production, representing a key step in process intensification. unimi.itnjbio.com

The selection of solvents is another critical aspect of green synthetic design. Efforts have been made to replace traditionally used solvents like chlorinated hydrocarbons with more environmentally benign options such as ethyl acetate. bohrium.com The ideal green synthesis aims for solvent-free conditions or the use of recyclable and non-toxic solvents.

Catalysis also plays a pivotal role in modern synthetic methods. While some advanced methods are catalyst-free, research into catalytic enantioselective halogenation of β-keto esters using, for example, hybrid Cinchona alkaloid catalysts for chlorination, opens avenues for the development of similar catalytic systems for asymmetric bromination. acs.org Such catalytic approaches can lead to highly efficient reactions with excellent yields and stereoselectivity, reducing the formation of byproducts. acs.org

These methodological advancements collectively contribute to making the synthesis of this compound and related compounds safer, more efficient, and more environmentally friendly.

Research Findings on Synthetic Methodologies

| Reagent System | Catalyst/Conditions | Key Advantages | Yield | Reference |

| Bromine (Br₂) / Acetic Acid | Acid-catalyzed | Traditional method | Variable | masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Acetic Acid or other solvents | Safer handling than Br₂ | Good | masterorganicchemistry.com |

| Bromodimethylsulfonium bromide (BDMS) | Dichloromethane, 0-5 °C or RT, Catalyst-free | Mild, high regioselectivity, no chromatography needed | Excellent | nih.govorganic-chemistry.org |

| Continuous Flow Synthesis | Various (e.g., Br₂ or NBS) | Enhanced safety, scalability, process control | High | mit.edunih.govnjbio.com |

In Depth Analysis of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Reactions at the α-Bromine Center

The presence of a bromine atom adjacent to two electron-withdrawing groups (an ester and a ketone) renders the α-carbon highly electrophilic and susceptible to attack by various nucleophiles.

Carbon Nucleophile Attack and Carbon-Carbon Bond Formation

The reaction of ethyl 2-bromo-3-oxopropanoate with carbon-based nucleophiles is a fundamental strategy for constructing new carbon-carbon bonds. While specific examples directly involving this compound are not extensively detailed in the provided search results, the reactivity of analogous α-halocarbonyl compounds suggests that it readily participates in such transformations. For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of α-halocarbonyl compounds with thioamides, demonstrating the susceptibility of the α-carbon to nucleophilic attack. nih.gov

Heteroatom Nucleophile Displacement (e.g., Amines, Thiols, Alkoxides)

The bromine atom in this compound can be readily displaced by a variety of heteroatom nucleophiles, including amines, thiols, and alkoxides. This type of nucleophilic substitution is a common and predictable reaction for α-haloketones. The reaction with thioamides, for example, leads to the formation of thiazole derivatives. nih.gov This reactivity is a cornerstone of its utility in the synthesis of heterocyclic compounds. nih.gov The general mechanism involves the attack of the nucleophile on the electrophilic α-carbon, leading to the expulsion of the bromide ion.

Table 1: Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | Substituted amino-oxopropanoate |

| Thiol | Thiol or Thiolate Salt | Substituted thio-oxopropanoate |

| Alkoxide | Sodium or Potassium Alkoxide | Substituted alkoxy-oxopropanoate |

Carbonyl Group Transformations

The keto group in this compound is another key functional handle that allows for a range of chemical modifications.

Reduction Mechanisms of the Keto Moiety

The ketone functionality can be selectively reduced to a hydroxyl group using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. This transformation is crucial in the synthesis of more complex molecules where a secondary alcohol is required. For example, the reduction of the 3-oxo group to a hydroxyl is a key step in the synthesis of statin side chains.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. aston.ac.ukresearchgate.netnih.gov While this compound itself does not possess a classic active methylene group for this reaction, its derivatives or related compounds are central to similar transformations. For instance, the condensation of aldehydes with compounds like ethyl cyanoacetate (B8463686) or ethyl acetoacetate (B1235776), which share structural similarities with derivatives of this compound, is a well-established method for synthesizing substituted olefins. nih.govorganic-chemistry.org These reactions are often catalyzed by bases such as piperidine (B6355638) or triphenylphosphine (B44618) and can be accelerated by microwave irradiation. researchgate.netorganic-chemistry.org The mechanism generally involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the final condensed product.

Acidity of α-Hydrogens and Enolate Chemistry

The hydrogen atom at the α-carbon of this compound exhibits significant acidity, a key feature that underpins much of its reactivity. The pKa of α-hydrogens in carbonyl compounds is considerably lower than that of hydrogens on a typical sp3 carbon (pKa ~50), generally falling in the range of 16-20. pressbooks.pub This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base, known as an enolate. libretexts.orgucalgary.ca

The presence of two carbonyl groups (the ketone and the ester) flanking the α-carbon in this compound further enhances the acidity of the α-hydrogen. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both the keto and ester functionalities. libretexts.orgmasterorganicchemistry.com This delocalization makes the formation of the enolate more favorable. masterorganicchemistry.com

Formation and Stabilization of Enolate Intermediates

Enolates are typically formed by treating a carbonyl compound with a base. wikipedia.org The choice of base is crucial and depends on the acidity of the α-hydrogen. For β-dicarbonyl compounds like this compound, where the α-hydrogen is particularly acidic (pKa around 9-13), weaker bases such as alkoxides can be sufficient to generate the enolate in significant concentrations. masterorganicchemistry.comyoutube.com For less acidic ketones or esters, stronger bases like lithium diisopropylamide (LDA) are often required for complete and irreversible enolate formation. masterorganicchemistry.comwikipedia.org

The stability of the resulting enolate is a key factor in its formation. The enolate of this compound is stabilized by several factors:

Inductive Effects: The electron-withdrawing nature of the carbonyl groups and the bromine atom further pulls electron density away from the α-carbon, stabilizing the negative charge of the enolate. masterorganicchemistry.com

The general trend for α-hydrogen acidity in carbonyl compounds is aldehydes > ketones > esters. ucalgary.cayoutube.com This is because the alkyl group in a ketone is weakly electron-donating, slightly destabilizing the enolate, while the alkoxy group in an ester is a stronger electron-donating group through resonance, which competes with the delocalization of the negative charge and makes the enolate less stable. ucalgary.cayoutube.com However, in the case of this compound, the presence of the second carbonyl group significantly increases the acidity compared to a simple ketone or ester.

α-Alkylation and α-Arylation Reactions

The enolate of this compound, being a potent nucleophile, readily participates in α-alkylation and α-arylation reactions. These reactions involve the attack of the enolate on an electrophilic carbon, forming a new carbon-carbon bond at the α-position.

α-Alkylation: In this reaction, the enolate reacts with an alkyl halide in an SN2 fashion. masterorganicchemistry.com The reaction is typically carried out by first forming the enolate with a suitable base and then adding the alkyl halide. The choice of the base, solvent, and temperature can influence the outcome of the reaction, particularly in cases where multiple enolates can be formed.

α-Arylation: This involves the formation of a bond between the α-carbon and an aromatic ring. While direct arylation with aryl halides can be challenging, various palladium-catalyzed cross-coupling reactions have been developed to achieve this transformation efficiently.

Unique Reactivity Due to Bifunctional Nature (Bromine and Keto Groups)

The simultaneous presence of a bromine atom and a keto group on adjacent carbons gives this compound a unique and versatile reactivity profile. These two functional groups can react independently or in concert to facilitate a variety of chemical transformations.

The carbonyl group is electrophilic at the carbonyl carbon and can undergo nucleophilic addition reactions. solubilityofthings.com It also enables the formation of enols or enolates, which are nucleophilic at the α-carbon. bowen.edu.ng The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. purdue.edu

This bifunctionality allows for a range of reactions, including:

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles.

Reactions at the Carbonyl Group: The ketone can be targeted by nucleophiles, such as in the formation of cyanohydrins or in reduction reactions.

Hantzsch Thiazole Synthesis: this compound is a key building block in the Hantzsch synthesis of thiazoles, where it reacts with thioamides. nih.gov The reaction involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, displacing the bromine, followed by intramolecular cyclization and dehydration.

Transmetalation Processes in Catalytic Reactions

In the context of catalytic cycles, particularly those involving transition metals like palladium, this compound can participate in transmetalation processes. Transmetalation is a key step in many cross-coupling reactions, where an organic group is transferred from one metal to another.

For instance, in a Suzuki or Stille coupling reaction, an organoboron or organotin reagent, respectively, would first undergo transmetalation with a palladium catalyst. The resulting organopalladium species could then react with this compound in a subsequent step of the catalytic cycle. The specific mechanisms and the role of transmetalation will depend on the particular catalytic reaction being employed.

Cascade Reactions and Multi-Component Transformations

The diverse reactivity of this compound makes it an excellent substrate for cascade reactions and multi-component transformations. These reactions involve a series of intramolecular or intermolecular events that occur in a single pot, often leading to the rapid construction of complex molecular architectures from simple starting materials.

An example of a cascade reaction could involve an initial nucleophilic attack at the α-carbon, displacing the bromine, followed by an intramolecular reaction involving the keto or ester group. For instance, a Brønsted acid-mediated cascade reaction involving a nucleophilic addition followed by a carbocyclic rearrangement has been reported for similar systems. researchgate.net

Multi-component reactions (MCRs) involving this compound would bring together three or more reactants in a single operation to form a product that incorporates portions of all the starting materials. The bifunctional nature of this compound allows it to react sequentially with different partners in a controlled manner, making it a valuable component in the design of novel MCRs for the synthesis of diverse and complex molecules. For example, three-component condensations involving related ketonitriles have been described. rsc.org

Advanced Applications of Ethyl 2 Bromo 3 Oxopropanoate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of ethyl 2-bromo-3-oxopropanoate make it an ideal building block for the synthesis of intricate molecular architectures. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the carbonyl group and the ester moiety provide additional sites for chemical transformations. This multi-faceted reactivity is harnessed by synthetic chemists to construct complex cyclic and heterocyclic frameworks.

Construction of Heterocyclic Ring Systems

The ability of this compound to react with various dinucleophiles is a cornerstone of its utility in heterocyclic synthesis. By carefully selecting the reaction partners and conditions, a diverse range of five- and six-membered heterocyclic rings can be accessed, often with a high degree of regioselectivity.

The Hantzsch thiazole (B1198619) synthesis, a classic and widely utilized method, involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govsynarchive.comijsrst.com this compound, as a potent α-haloketone, readily participates in this reaction to afford highly functionalized thiazole derivatives. nih.gov The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide/thiourea on the carbon bearing the bromine atom. youtube.com Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic thiazole ring. youtube.com This method is highly efficient for the synthesis of simple thiazoles and has been adapted for the preparation of more complex derivatives. scribd.comresearchgate.netmdpi.com

A variety of reaction conditions have been explored to optimize the Hantzsch synthesis, including the use of catalysts and solvent-free approaches to enhance the reaction's green credentials. researchgate.netmdpi.combepls.com The resulting thiazole derivatives are of significant interest due to their presence in numerous biologically active compounds. nih.govmdpi.com

Table 1: Examples of Thiazole Synthesis using this compound and its Analogues

| Thio-Component | Product | Reaction Conditions | Yield (%) | Reference |

| Thiourea | 2-Amino-4-ethoxycarbonylthiazole | Ethanol, reflux | - | nih.gov |

| Substituted Thioamides | 2,4-Disubstituted thiazoles | Various solvents | Good to Excellent | nih.gov |

| Thiourea & Benzaldehydes | Substituted Hantzsch thiazoles | Silica supported tungstosilisic acid, heating or ultrasonic irradiation | 79-90 | mdpi.com |

The synthesis of oxazole (B20620) derivatives can also be achieved using precursors derived from or related to this compound. While direct reaction with amides in a manner analogous to the Hantzsch synthesis (the Robinson-Gabriel synthesis) is a common route to oxazoles, the literature more frequently describes methods starting from related compounds like β-hydroxy amides or through the use of α-diazoketones. organic-chemistry.orgijpsonline.com For instance, the reaction of α-haloketones with amides is a known method for preparing 2,4-disubstituted oxazoles. ijpsonline.com

Modern synthetic strategies often employ catalytic methods to improve efficiency and selectivity. For example, palladium-catalyzed direct arylation of pre-formed oxazole rings allows for the introduction of aryl groups at specific positions. organic-chemistry.org

The construction of pyrazole (B372694) and triazole rings often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives and other nitrogen-containing nucleophiles. While direct synthesis from this compound is less commonly detailed, its structural motif is relevant to precursors used in such syntheses. For instance, the Vilsmeier-Haack reaction on hydrazones derived from ketones is a known route to pyrazoles. semanticscholar.orgresearchgate.net

The synthesis of triazoles can be achieved through various routes, including the reaction of compounds containing a nitrogen-nitrogen-carbon or nitrogen-carbon-nitrogen backbone with suitable cyclization partners. derpharmachemica.com The versatility of these heterocyclic systems makes them important targets in medicinal chemistry. semanticscholar.orgresearchgate.netuobaghdad.edu.iq

Table 2: General Approaches to Pyrazole and Triazole Synthesis

| Heterocycle | Key Precursors | General Reaction Type | Reference |

| Pyrazole | Hydrazones, 1,3-Dicarbonyls | Vilsmeier-Haack, Condensation | semanticscholar.orgbohrium.com |

| Triazole | Hydrazides, Amidrazones | Cyclization with various reagents | derpharmachemica.comuobaghdad.edu.iq |

A significant application related to this compound involves its diazo analogue, ethyl 2-diazo-3-oxopropanoate. This diazo compound is a versatile precursor for the synthesis of benzofurans. orgsyn.org A notable method involves a rhodium(III)-catalyzed reaction between a salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate, which proceeds via a tandem C-H activation, decarbonylation, and annulation process to yield 3-ethoxycarbonyl benzofuran (B130515). orgsyn.org This transformation highlights the utility of modifying the α-position of the ketoester to access different reactive intermediates.

Other strategies for benzofuran synthesis include intramolecular cyclizations of α-phenoxycarbonyl compounds and various metal-catalyzed processes. organic-chemistry.orgnih.govoregonstate.edu The resulting benzofuran core is a privileged scaffold found in many natural products and pharmaceuticals. nih.gov

Table 3: Synthesis of Benzofurans from Diazo Analogues and Related Methods

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| Salicylaldehyde, Ethyl 2-diazo-3-oxopropanoate | [RhCp*(Cl)2]2, AgNTf2 | 3-Ethoxycarbonyl benzofuran | 72 | orgsyn.org |

| o-Alkynylphenols | TfOH | Substituted benzofurans | - | nih.gov |

| 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst | Substituted benzofurans | - | organic-chemistry.org |

This compound and its simpler analogue, ethyl bromoacetate, are valuable reagents in the synthesis of pyridazinone derivatives. nih.govunich.itgazi.edu.tr These heterocycles are often prepared by the N-alkylation of a pre-formed pyridazinone ring with an α-halo ester in the presence of a base like potassium carbonate. nih.govunich.it This reaction introduces an ester-containing side chain onto the pyridazinone nitrogen, which can be further elaborated. For example, the resulting ester can be converted to a hydrazide, which then serves as a handle for introducing further diversity into the molecule. nih.govunich.it Pyridazinone derivatives are of interest for their wide range of biological activities, including anticancer and anti-inflammatory properties. unich.itresearchgate.net

Table 4: Synthesis of Pyridazinone Derivatives

| Pyridazinone Precursor | Reagent | Product | Yield (%) | Reference |

| 6-Substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K2CO3 | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | 69 | nih.gov |

| Substituted Pyridazinone | Ethyl bromoacetate, K2CO3 | Substituted pyridazinone-2-yl-acetate | - | unich.it |

Synthesis of Spirocyclic and Polycyclic Scaffolds

The unique structural features of this compound make it an adept precursor for the synthesis of complex spirocyclic and polycyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and structural novelty. nih.gov The development of synthetic methods to construct these scaffolds is a significant goal in medicinal chemistry. nih.govbeilstein-journals.org

The reactivity of the α-haloketone moiety in this compound allows for its use in reactions that form heterocyclic rings, which can be key components of polycyclic systems. For instance, in reactions analogous to the Hantzsch thiazole synthesis, this compound can react with thioamides to furnish thiazole rings. nih.gov These thiazole derivatives are not only important on their own but can also serve as foundational units for the construction of more elaborate polycyclic structures. The ability to build such complex molecules is essential for exploring new areas of chemical space and developing novel molecular entities. nih.gov

Role in Asymmetric Synthesis

The strategic placement of reactive groups in this compound provides multiple handles for introducing chirality, making it a valuable substrate in asymmetric synthesis.

A primary application of this compound in asymmetric synthesis is the stereoselective transformation of its ketone group. The reduction of the carbonyl can generate a chiral hydroxyl group, and by using chiral reagents or catalysts, this transformation can be controlled to produce a single enantiomer of the resulting alcohol. This alcohol can then be used in subsequent synthetic steps.

Furthermore, the α-bromo position is activated for nucleophilic substitution. By employing chiral nucleophiles or catalysts, the bromine atom can be displaced in a stereocontrolled manner, establishing a new chiral center at the α-carbon. These methods are fundamental to producing enantiomerically enriched compounds, which are critical in the development of modern therapeutics where a specific stereoisomer is often responsible for the desired biological activity.

Chemo-enzymatic synthesis, which combines the precision of enzymatic catalysis with the practicality of chemical reactions, offers a powerful strategy for stereoselective transformations. nih.gov Enzymes, such as lipases and oxidoreductases, can operate under mild conditions with high regio- and stereoselectivity, which is often difficult to achieve with purely chemical methods.

A notable chemo-enzymatic strategy involves the lipase-mediated Baeyer-Villiger oxidation of a precursor, followed by further chemical modifications to yield chiral products. nih.govresearchgate.net While not directly starting from this compound, this approach highlights a key principle: enzymes can be used to create valuable chiral building blocks. nih.govresearchgate.net For a substrate like this compound, an enzymatic reduction of the keto group could be employed to produce a specific stereoisomer of the corresponding bromo-hydroxy ester with high enantiomeric excess. This intermediate is then primed for a variety of subsequent chemical transformations, integrating the best of both enzymatic and chemical synthesis. nih.gov

The table below outlines a general chemo-enzymatic pathway that can be adapted for substrates like this compound.

| Step | Transformation | Method | Key Advantage |

| 1 | Stereoselective Reduction | Enzymatic (e.g., using a reductase) | High enantioselectivity in forming a chiral alcohol. |

| 2 | Nucleophilic Substitution | Chemical | Versatility in introducing a wide range of functional groups. |

| 3 | Cyclization/Elaboration | Chemical | Construction of complex target molecules. |

Intermediate in the Development of Pharmaceutical and Agrochemical Synthons

This compound serves as a key building block, or synthon, in the synthesis of compounds for the pharmaceutical and agrochemical sectors. guiding-bio.combldpharm.com

The compound is instrumental in constructing heterocyclic systems that form the core of many pharmaceutical agents. A prime example is the synthesis of thiazole derivatives. nih.gov Thiazoles are present in a wide array of biologically active molecules and approved drugs. nih.gov The reaction of this compound with various thioamides provides a direct route to functionalized thiazoles, which are precursors to compounds with a range of therapeutic activities. nih.gov

The table below details some of the biological activities associated with thiazole derivatives that can be accessed through syntheses involving α-halocarbonyl compounds like this compound. nih.gov

| Biological Activity of Thiazole Derivatives |

| Anti-bacterial |

| Antihypertensive |

| Anti-inflammatory |

| Anti-oxidant |

| Antitumor |

| Anti-HIV |

| Antihyperlipidemic |

| Antiprotozoal |

| Antitubercular |

| Antimalarial |

The utility of this compound extends to the development of agrochemicals. Many modern herbicides, fungicides, and insecticides are based on heterocyclic scaffolds. The thiazole ring system, which can be readily synthesized using this bromo-ester, is a known component of various agrochemical products. nih.gov By providing an efficient pathway to these core structures, this compound facilitates the discovery and optimization of new active ingredients for crop protection. Its role as a versatile intermediate allows for the creation of diverse libraries of compounds that can be screened for desired agrochemical properties. nih.gov

Application as a Reagent in Specialized Organic Reactions (e.g., Modified Yamaguchi Reagent in Peptide Synthesis)

While the prompt mentions the use of this compound as a modified Yamaguchi reagent in peptide synthesis, current research does not support this specific application. The modified Yamaguchi reagent is a distinct compound, identified as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate. epa.govsmolecule.com This reagent has been effectively utilized for racemization-free esterification, amidation, and peptide synthesis. epa.govsmolecule.com

However, this compound, also known as ethyl bromopyruvate, is a valuable reagent in other specialized organic reactions, primarily due to its bifunctional nature, possessing both a reactive bromine atom and a keto-ester moiety. evitachem.comsigmaaldrich.com Its principal application lies in the synthesis of various heterocyclic compounds.

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis and its variations. nih.gov This reaction involves the condensation of an α-halocarbonyl compound, such as this compound, with a thioamide. The reaction proceeds to form a thiazole ring, a core structure in many biologically active molecules and pharmaceuticals. nih.gov

The general mechanism involves the initial S-alkylation of the thioamide by the electrophilic α-carbon of this compound, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole derivative.

Research Findings in Heterocyclic Synthesis:

Studies have demonstrated the utility of this compound and its analogs in synthesizing a variety of substituted thiazoles. For instance, reactions with substituted benzothioamides lead to the formation of corresponding thiazole derivatives. The reactivity of the α-bromo-β-keto ester system makes it a versatile building block for creating complex molecular architectures.

Below is a table summarizing representative reactions involving this compound and related α-bromo-β-keto esters in the synthesis of heterocyclic compounds.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| This compound | Thioamide | Thiazole derivative | Varies (e.g., DMF, room temperature) | nih.gov |

| Substituted Phenacyl Bromides | α-Oxothioamides | 2-Acyl-4-(het)arylthiazoles | DMF, room temperature | nih.gov |

| Ethyl bromoacetate | Secondary β-Ketothioamides | N-Substituted 2-acylmethylidene-1,3-thiazolidin-4-ones | THF or acetone | researchgate.net |

| Ethyl 3,3-dibromo-2-oxopropanoate | Substituted Benzothioamides | Thiazole derivatives | - |

The versatility of this compound extends to its use as an intermediate in the synthesis of other organic compounds, including potential drug candidates with antimicrobial and anticancer properties. Its ability to undergo nucleophilic substitution at the bromine-bearing carbon and condensation reactions at the ketone functionality makes it a valuable tool for synthetic chemists. smolecule.comevitachem.com

Spectroscopic Characterization and Computational Chemistry for Mechanistic Understanding

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond basic identification, sophisticated spectroscopic methods are crucial for a deep understanding of the dynamic processes involving Ethyl 2-bromo-3-oxopropanoate.

In-situ NMR monitoring has proven to be a powerful tool for observing reactions as they happen, providing real-time data on the consumption of reactants and the formation of products. researchgate.net This technique is particularly valuable for identifying transient intermediates that may not be isolable. For instance, in reactions where this compound acts as a precursor, such as in the Hantzsch thiazole (B1198619) synthesis, NMR can track the step-wise formation of the thiazole ring. nih.gov The presence of keto-enol tautomerism in related β-keto esters is readily quantifiable by ¹H NMR, with distinct signals for the ketone and enol forms. rsc.org Although specific in-situ studies on this compound are not extensively documented in the provided results, the methodology is well-established for analogous systems, such as the hydrolysis of ethyl acetate (B1210297), where reaction kinetics can be accurately determined. ed.ac.uk

A representative, though not exhaustive, set of ¹H NMR data for a related compound, ethyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate, highlights the clear distinction between keto and enol forms, a phenomenon also applicable to this compound. rsc.org

Table 1: Representative ¹H NMR Data for Keto-Enol Tautomers

| Tautomer | Chemical Shift (δ) and Multiplicity |

|---|---|

| Ketone | 3.95 (s, 2H), 2.59 (s, 3H), 1.22 (t, J = 7.1 Hz, 3H) |

This table is illustrative and based on a related compound to demonstrate the principle of NMR in distinguishing tautomers.

Mass spectrometry is indispensable for confirming the molecular weight of reaction products and can be used to monitor the progress of a reaction. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate and identify components of a reaction mixture. bldpharm.comnih.gov For reactions involving this compound, MS would be used to confirm the mass of the final products, for example, the thiazole derivatives formed in the Hantzsch synthesis. nih.gov The exact mass capabilities of modern mass spectrometers allow for the unambiguous determination of elemental compositions, further solidifying the identity of the synthesized molecules.

Theoretical and Computational Investigations of Reactivity and Selectivity

Computational chemistry offers a predictive lens through which the reactivity and selectivity of this compound can be understood at a molecular level.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, allowing for the calculation of transition state energies and the exploration of different reaction pathways. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations can elucidate the mechanism of its reactions, such as nucleophilic substitution at the α-carbon or its participation in cycloaddition reactions. nih.gov

Fukui indices, derived from DFT calculations, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atom bonded to the bromine would be expected to have a high Fukui index for nucleophilic attack (f+), while the carbonyl carbons would also be electrophilic centers. These calculations can help rationalize the observed regioselectivity in its reactions.

While quantum chemical calculations focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant as the reactivity of a molecule can be highly dependent on its conformation. Newman projections are a simple way to represent different staggered and eclipsed conformations and their relative energies. pdx.edu

Computational methods are increasingly used to predict the outcome of reactions where multiple products are possible. By calculating the activation energies for the formation of different regio- or stereoisomers, a prediction can be made as to which product will be favored. For example, in the reaction of this compound with a dissymmetric nucleophile, DFT calculations could predict whether the reaction will proceed with a particular stereochemical outcome (e.g., SN2 inversion) and at which electrophilic center the nucleophile will preferentially attack. Such predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.

Comparative Analysis of Ethyl 2 Bromo 3 Oxopropanoate Derivatives and Analogues

Halogen Analogues: Ethyl 2-chloro-3-oxopropanoate and Ethyl 2-fluoro-3-oxopropanoate

The substitution of bromine with other halogens, such as chlorine and fluorine, at the α-position of ethyl 3-oxopropanoate (B1240783) significantly influences the compound's reactivity and properties.

Ethyl 2-chloro-3-oxopropanoate is a halogen analogue of significant interest. It is described as a white to yellow solid or semi-solid and is used in proteomics research. sigmaaldrich.comscbt.com Its synthesis and properties have been documented, providing a basis for comparison with its brominated counterpart. lookchem.comchemspider.com The presence of the more electronegative chlorine atom is expected to influence the electrophilicity of the α-carbon and the adjacent carbonyl group.

Ethyl 2-fluoro-3-oxopentanoate , another halogen analogue, serves as a crucial intermediate in the synthesis of various pharmaceuticals. nbinno.comnih.gov This colorless liquid has a boiling point between 105-107°C at 32 Torr. nbinno.com Its synthesis typically involves the reaction of 2-fluoro-ethyl acetate (B1210297) with propionyl chloride. nbinno.com The high electronegativity of fluorine in ethyl 2-fluoro-3-oxopentanoate makes it a valuable reagent for introducing fluoro and oxo moieties in organic synthesis. guidechem.com The compound undergoes various reactions, including oxidation to carboxylic acids and reduction of the keto group to a hydroxyl group. nbinno.com

The reactivity of these halogenated compounds is influenced by the nature of the halogen. For instance, bromine's larger atomic radius and greater polarizability compared to chlorine or fluorine can enhance electrophilicity and favor nucleophilic attack in some contexts.

Table 1: Comparison of Halogen Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 2-bromo-3-oxopropanoate | C₅H₇BrO₃ | 195.01 | - | 193 (predicted) epa.gov |

| Ethyl 2-chloro-3-oxopropanoate | C₅H₇ClO₃ | 150.56 | White to yellow solid/semi-solid sigmaaldrich.com | 172.5 at 760 mmHg lookchem.com |

| Ethyl 2-fluoro-3-oxopentanoate | C₇H₁₁FO₃ | 162.16 | Colorless liquid guidechem.com | 105-107 at 32 Torr nbinno.com |

Isomeric Compounds: Ethyl 3-bromo-2-oxopropanoate

The constitutional isomer, ethyl 3-bromo-2-oxopropanoate , also known as ethyl bromopyruvate, exhibits distinct chemical behavior due to the different placement of the bromine atom. nih.govoakwoodchemical.com In this isomer, the bromine is at the β-position relative to the ester group, making the terminal carbon highly electrophilic.

This compound is a colorless liquid and is widely used as an electrophile in various synthetic transformations. sigmaaldrich.comchem960.com A primary application is in the synthesis of thiazoles through reaction with thioamides, a variant of the Hantzsch thiazole (B1198619) synthesis. nih.gov It can be prepared by reacting ethyl pyruvate (B1213749) with bromine chloride. google.com The reactivity of ethyl 3-bromo-2-oxopropanoate is centered on nucleophilic substitution at the bromine-bearing carbon.

Table 2: Comparison of Isomeric Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reactive Site |

|---|---|---|---|---|

| This compound | 33142-22-2 epa.gov | C₅H₇BrO₃ | 195.01 | α-carbon |

| Ethyl 3-bromo-2-oxopropanoate | 70-23-5 nih.gov | C₅H₇BrO₃ | 195.01 | β-carbon |

Substituted Derivatives (e.g., Aryl-Substituted): Ethyl 2-bromo-3-oxo-3-phenylpropanoate and its Analogues

The introduction of an aryl group, such as a phenyl ring, at the γ-position creates ethyl 2-bromo-3-oxo-3-phenylpropanoate . This derivative is a colorless liquid and serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fragrances. chembk.com It is synthesized from ethyl benzoylacetate. chemicalbook.com The presence of the phenyl group influences the electronic properties and steric environment of the molecule.

Analogues with different substituents on the phenyl ring or other aryl groups are also of synthetic interest. For example, ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is valued in medicinal chemistry for its enhanced metabolic stability and binding affinity in bioactive molecules.

Table 3: Properties of Ethyl 2-bromo-3-oxo-3-phenylpropanoate

| Property | Value |

|---|---|

| CAS Number | 55919-47-6 chemicalbook.com |

| Molecular Formula | C₁₁H₁₁BrO₃ chembk.comchemicalbook.com |

| Molecular Weight | 271.11 g/mol chemicalbook.com |

| Purity | ≥90% scbt.com |

| Application | Intermediate for proteomics research scbt.com |

Functional Group Analogues:

Reduction Products (e.g., Ethyl 2-bromo-3-hydroxypropanoate)

The reduction of the aldehyde group in this compound yields ethyl 2-bromo-3-hydroxypropanoate . nih.gov This compound possesses both a bromine atom at the α-position and a hydroxyl group at the β-position, offering multiple sites for further chemical transformations. Its isomeric form, ethyl 3-bromo-2-hydroxypropanoate, is also a known compound. nih.gov The presence of the hydroxyl group allows for reactions such as etherification or esterification, while the bromine atom can participate in nucleophilic substitution reactions.

Table 4: Properties of Ethyl 2-bromo-3-hydroxypropanoate

| Property | Value |

|---|---|

| CAS Number | 20591-86-0 nih.gov |

| Molecular Formula | C₅H₉BrO₃ nih.gov |

| Molecular Weight | 197.03 g/mol nih.gov |

| InChIKey | HPCCEBOTEOTKOZ-UHFFFAOYSA-N nih.gov |

Diazo Analogues (e.g., Ethyl 2-diazo-3-oxopropanoate)

Replacing the bromine atom with a diazo group affords ethyl 2-diazo-3-oxopropanoate . This diazo-functionalized β-ketoester is a versatile reagent in organic synthesis, known for its ability to generate reactive carbene intermediates. These carbenes can undergo various transformations, including cyclopropanation and C-H insertion reactions. It can be synthesized by reacting ethyl chloro-oxoacetate with trimethylsilyldiazomethane (B103560) or through diazo transfer reactions. The reactivity of ethyl 2-diazo-3-oxopropanoate is fundamentally different from its bromo-analogue, offering a complementary set of synthetic applications. For instance, it has been used in the rhodium-catalyzed synthesis of 3-ethoxycarbonyl benzofuran (B130515). orgsyn.org

β-Keto Ester Analogues (e.g., Ethyl 2-bromo-3-oxobutanoate)

Ethyl 2-bromo-3-oxobutanoate is an analogue where the formyl group of this compound is replaced by an acetyl group. nih.govsigmaaldrich.combldpharm.comambeed.com This change from an aldehyde to a ketone in the β-position influences the reactivity of the molecule. Like other β-keto esters, it can exist in equilibrium with its enol tautomer. umsl.edu The presence of the bromine atom at the α-position makes it a useful building block in organic synthesis.

Table 5: Comparison of Functional Group Analogues

| Compound | Key Functional Groups | Common Reactions |

|---|---|---|

| Ethyl 2-bromo-3-hydroxypropanoate | α-bromo, β-hydroxyl | Nucleophilic substitution, etherification, esterification |

| Ethyl 2-diazo-3-oxopropanoate | α-diazo, β-keto | Carbene generation (cyclopropanation, C-H insertion) |

| Ethyl 2-bromo-3-oxobutanoate | α-bromo, β-keto | Reactions at the α-carbon and with the keto group |

Impact of Structural Modifications on Reactivity and Synthetic Utility

The inherent reactivity of this compound stems from its two electrophilic centers: the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution, and the carbonyl carbons. Modifications to the molecule's structure can modulate the electrophilicity of these sites, thereby influencing reaction rates, yields, and even the course of a reaction.

Influence of the Halogen Atom

The nature of the halogen atom at the α-position to the ketone is a critical determinant of reactivity. In the well-established Hantzsch thiazole synthesis, α-halocarbonyl compounds react with thioamides to form thiazoles. The reactivity of the α-haloketone generally follows the order of leaving group ability: I > Br > Cl.

For instance, in the synthesis of 2-(alkylsulfanyl)thiazoles, the reaction of dithiocarbamates with phenacyl bromide proceeds to completion upon refluxing in water for 20 hours. However, when phenacyl chloride is used as the α-haloketone, the reaction requires two days to achieve completion under the same conditions, highlighting the superior reactivity of the bromo-derivative. bepls.com This enhanced reactivity of α-bromoketones is a consistent theme in many condensation reactions.

Impact of the Ester Group

While less pronounced than the effect of the halogen, modifications to the ester group (e.g., methyl, ethyl, tert-butyl) can influence the reactivity of 2-bromo-3-oxopropanoate derivatives. The size and electronic nature of the ester group can sterically hinder the approach of nucleophiles and electronically affect the carbonyl reactivity. Although detailed kinetic studies directly comparing a series of different ester groups on this specific scaffold are not extensively documented in the reviewed literature, general principles of organic chemistry suggest that bulkier ester groups would likely decrease reaction rates due to steric hindrance.

Effect of Aryl Substituents in Analogues

In analogues such as ethyl 2-bromo-3-aryl-3-oxopropanoates, the electronic nature of substituents on the aryl ring significantly impacts reactivity. Electron-withdrawing groups on the aryl ring tend to enhance the electrophilicity of the adjacent carbonyl carbon and the carbon bearing the bromine, thereby increasing reaction rates in many cases. Conversely, electron-donating groups can decrease reactivity.

This trend is observable in the synthesis of 2-acyl-4-(het)arylthiazoles. For example, the reaction of α-oxothioamides with various substituted phenacyl bromides demonstrates the influence of these substituents on product yields. While a comprehensive kinetic study is not available, the reported yields provide insight into the electronic effects at play. For instance, reactions with p-fluorophenacyl bromide, p-chlorophenacyl bromide, and p-methoxyphenacyl bromide all proceed to give good to excellent yields of the corresponding thiazoles, indicating that the reaction is tolerant of a range of electronic effects, though the specific yields vary. nih.gov

A study on the reactivity of captodative olefins, which share some electronic similarities with α-haloketones, found that electron-withdrawing groups on an aryl ring enhance reactivity in cycloaddition reactions. scielo.org.mx This supports the general principle that such substituents increase the electrophilic character of the molecule.

The following data tables, compiled from various synthetic studies, illustrate the impact of these structural modifications on the utility of this compound and its analogues in the synthesis of thiazole derivatives.

Table 1: Comparison of Halogen Reactivity in Thiazole Synthesis

| α-Haloketone | Reactant | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenacyl bromide | Dithiocarbamate | Water, reflux | 20 h | 75-90 | bepls.com |

| Phenacyl chloride | Dithiocarbamate | Water, reflux | 48 h | Not specified | bepls.com |

Table 2: Impact of Aryl Substituents on Yields in Hantzsch Thiazole Synthesis

| α-Bromoketone | Thioamide | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Fluorophenacyl bromide | α-Oxothioamides | DMF, rt | 2-Acyl-4-(4-fluorophenyl)thiazoles | 60-70 | nih.gov |

| p-Chlorophenacyl bromide | α-Oxodithioesters | DMF, rt | 2-Acyl-4-(4-chlorophenyl)thiazoles | 68-78 | nih.gov |

| p-Methoxyphenacyl bromide | α-Oxodithioesters | DMF, rt | 2-Acyl-4-(4-methoxyphenyl)thiazoles | 68-82 | nih.gov |

| 3,4-Dichlorophenacyl bromide | 2-Oxo-2-(thiophen-2-yl)ethanethioamide | DMF, rt | (4-(3,4-Dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone | 68 | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Transformations

The development of advanced catalytic systems is a primary focus for unlocking the full potential of ethyl 2-bromo-3-oxopropanoate. Research is moving beyond traditional methods to explore catalysts that offer higher precision, operate under milder conditions, and enable new types of chemical transformations.

One promising area is the use of palladium-catalyzed cross-coupling reactions, which have proven effective for creating carbon-carbon bonds with high selectivity. For instance, such catalytic systems have been used to synthesize complex molecules by reacting organoindium reagents with related bromo-alkynoates, suggesting a pathway for similar applications with this compound to produce functionalized dienoates. organic-chemistry.org Future work will likely concentrate on developing catalysts that are more robust, require lower loadings, and are compatible with a broader range of functional groups.

Additionally, advancements in the design of three-dimensional (3D) nanomaterials as catalyst supports are expected to be influential. mdpi.com These materials offer high stability and surface area, which are critical for continuous catalytic processes and for enhancing reaction rates and product selectivity. mdpi.com The exploration of bimetallic catalysts, such as cobalt-manganese systems, could also open new avenues for Fischer-Tropsch synthesis-related transformations, showcasing how catalyst composition can dramatically impact outcomes. mdpi.com

| Catalyst Type | Potential Application with this compound | Key Research Goal |

| Palladium Complexes | C-C and C-X cross-coupling reactions | Higher turnover numbers, lower catalyst loading, broader substrate scope. |

| 3D Nanomaterials | Heterogeneous catalysis for continuous flow systems | Increased stability, enhanced surface area, and improved product selectivity. mdpi.com |

| Bimetallic Catalysts | Novel bond formations and multi-step one-pot reactions | Synergistic catalytic activity and unique selectivity profiles. mdpi.com |

| Organocatalysts | Asymmetric synthesis and stereoselective transformations | High enantioselectivity, metal-free reaction conditions, and sustainability. |

Integration into Flow Chemistry and Continuous Synthesis Platforms

The integration of this compound chemistry into continuous flow platforms represents a significant trend toward safer, more efficient, and scalable chemical manufacturing. nih.govd-nb.info Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents or unstable intermediates. nih.govnih.gov

The high surface-area-to-volume ratio in microreactors can accelerate reaction rates and improve yields. nih.gov For transformations involving this compound, this technology allows for rapid optimization and production. Multi-step syntheses, which are often complex and time-consuming in batch, can be streamlined into a single, continuous operation, reducing waste and purification needs. flinders.edu.au The pharmaceutical industry, in particular, has been adopting this technology for the synthesis of active pharmaceutical ingredients (APIs), highlighting its potential for producing high-value compounds derived from versatile precursors like this compound. d-nb.info

Future research will focus on developing dedicated flow reactors and integrating in-line purification and analytical techniques to enable fully automated, end-to-end synthesis. flinders.edu.au

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Accumulation of hazardous intermediates, higher risk of thermal runaway. | Small reactor volumes minimize risk, unstable intermediates are consumed as they are formed. nih.govnih.gov |

| Heat Transfer | Limited by the surface area of the vessel. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scaling by running the system for longer or using parallel reactors. |

| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters, leading to better consistency and yield. flinders.edu.au |

Exploration of Bio-Catalyzed Transformations and Enzyme Mimics

The quest for greener and more selective synthetic methods has spurred interest in biocatalysis for transformations involving this compound. Enzymes operate with exceptional chemo-, regio-, and stereoselectivity under mild conditions, making them ideal catalysts for producing chiral molecules and complex pharmaceutical intermediates. Chemo-enzymatic pathways are being developed for the synthesis of valuable chiral epoxides from renewable sources, demonstrating the power of enzymes like lipases in key oxidative steps. mdpi.com

Beyond using natural enzymes, a major emerging trend is the design of artificial enzyme mimics. rsc.org These are small-molecule catalysts designed to replicate the function of enzymes by creating a specific catalytic pocket that confines substrates and stabilizes the transition state. rsc.org This approach aims to combine the efficiency and selectivity of enzymes with the stability and broader applicability of traditional chemical catalysts. scitechdaily.com For example, catalysts inspired by the way enzymes position reactants have been shown to streamline the synthesis of ethers, a common structural motif in pharmaceuticals and other products. scitechdaily.com Applying these principles to the functional groups within this compound could lead to highly selective and efficient synthetic routes that are currently inaccessible.

Design of Next-Generation Multi-functional Reagents Based on the Core Scaffold

The inherent reactivity of this compound makes its core structure an excellent foundation for designing next-generation multi-functional reagents. The compound possesses multiple reactive sites: the electrophilic carbon bearing the bromine atom, the carbonyl group, and the ester functionality, along with an acidic α-proton. This allows it to serve as a potent electrophilic building block in a wide array of chemical transformations.

Future research is aimed at modifying this scaffold to create novel reagents with tailored reactivity. By strategically altering substituents on the core structure, chemists can fine-tune the electronic and steric properties to control reaction outcomes. This could lead to the development of reagents designed for specific, complex applications, such as the one-pot synthesis of heterocyclic compounds like thiazoles and oxazoles, which are prevalent in biologically active molecules. The dual reactivity of the β-keto ester and the α-bromo group provides a platform for creating diverse molecular frameworks for medicinal chemistry and materials science.

Computational Design and Predictive Modeling for New Reactivity Modes

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating research and discovery in organic synthesis. For this compound, these methods can be used to predict new modes of reactivity, design optimal reaction conditions, and elucidate complex reaction mechanisms.

Computational Fluid Dynamics (CFD) simulations, for example, are being used to model and optimize continuous flow reactors, helping to identify key factors like residence time and temperature that affect product yield without extensive experimentation. rsc.org This approach significantly reduces the time and resources required for process development.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure of the molecule and its transition states in various reactions. This allows researchers to predict the feasibility of novel transformations, understand selectivity, and design more effective catalysts. By modeling the interaction of this compound with different reagents and catalysts, scientists can computationally screen for new reactions before attempting them in the lab, paving the way for the discovery of unprecedented reactivity modes.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-bromo-3-oxopropanoate, and how are reaction conditions optimized?

this compound is synthesized via bromination of ethyl acetoacetate using bromine () in a solvent like acetic acid or carbon tetrachloride under controlled conditions. Key parameters include:

- Temperature : Maintained at 0–5°C to prevent over-bromination and side reactions.

- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance electrophilic bromination efficiency.

- Stoichiometry : A 1:1 molar ratio of ethyl acetoacetate to bromine ensures mono-bromination.

Post-reaction, purification involves fractional distillation (boiling point ~186°C) or recrystallization from ethanol. Yield optimization requires monitoring via thin-layer chromatography (TLC) .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

Characterization relies on:

- NMR spectroscopy :

- : Peaks at δ 1.3 ppm (triplet, ester CH), δ 4.2 ppm (quartet, ester CH), δ 3.5 ppm (singlet, ketone CH), and δ 4.8 ppm (singlet, Br–CH).

- : Signals at δ 170 ppm (ketone C=O), δ 165 ppm (ester C=O), and δ 40 ppm (Br–CH).

- IR spectroscopy : Strong absorption at 1740 cm (ester C=O) and 1710 cm (ketone C=O).

- Mass spectrometry : Molecular ion peak at 181 (M) .

Q. What are the key physical properties of this compound relevant to experimental design?

Advanced Research Questions

Q. How can kinetic studies elucidate the bromination mechanism of ethyl acetoacetate to form this compound?

Kinetic analysis involves:

- In-situ monitoring : Use or UV-Vis spectroscopy to track bromine consumption.

- Rate law determination : Vary concentrations of ethyl acetoacetate and bromine to establish reaction order.

- Activation energy calculation : Perform reactions at multiple temperatures (e.g., 0°C to 25°C) and apply the Arrhenius equation.

Studies suggest a second-order mechanism (first-order in both reactants), with rate-limiting electrophilic attack by bromine .

Q. What computational methods are employed to predict the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone and ester carbonyl groups are electron-deficient, making them susceptible to nucleophilic attack.

- Molecular docking : Models interactions with enzymes (e.g., esterases) to explore biocatalytic applications.

Software packages like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-31G**) .

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural analysis?

- Cross-validation : Combine X-ray crystallography (SHELX refinement) with / and IR data.

- Dynamic NMR : Resolve rotational barriers or tautomerism in solution.

- Single-crystal X-ray diffraction : Provides unambiguous bond lengths/angles. For example, SHELXL refines disordered bromine positions in crystal lattices .

Q. What strategies optimize enantioselective synthesis using this compound as a chiral building block?

Q. What safety protocols are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported melting points (e.g., 45°C vs. 50°C).

- Root cause : Impurities from incomplete purification or polymorphic forms.

- Resolution : Recrystallize from a different solvent (e.g., hexane vs. ethanol) and analyze via differential scanning calorimetry (DSC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.